4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
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Overview
Description
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a butanoic acid backbone with a pentyloxyphenyl group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid typically involves the reaction of 4-(pentyloxy)benzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method is the use of a Grignard reagent followed by oxidation to form the ketone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pentyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 4-hydroxy-4-[4-(pentyloxy)phenyl]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The ketone and pentyloxy groups play a crucial role in its binding affinity and reactivity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Similar structure but lacks the pentyloxy group.
4-Oxo-4-(4-methoxyphenyl)butanoic acid: Similar structure with a methoxy group instead of a pentyloxy group.
4-Oxo-4-(4-ethoxyphenyl)butanoic acid: Similar structure with an ethoxy group instead of a pentyloxy group.
Uniqueness
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-4-(4-pentoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXYZGVXLVWDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365176 |
Source
|
Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-05-3 |
Source
|
Record name | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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